5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound features a complex polycyclic framework with a triazatricyclo[8.4.0.0³,⁸] core, substituted with a 3,4-dimethylphenylsulfonyl group at position 5, an ethyl group at position 7, and an imino group at position 4. Crystallographic characterization of such compounds often relies on software like SHELX for refinement and structure solution .
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-4-24-19(22)17(29(27,28)15-9-8-13(2)14(3)11-15)12-16-20(24)23-18-7-5-6-10-25(18)21(16)26/h5-12,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYAWLYPJDTGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[840
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects is not well understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of nitrogen- and sulfur-containing polycyclic systems. Key analogs include derivatives reported in Bioorganic Chemistry and Biopolymers and Cell (2017), which share tetracyclic backbones but differ in substituents and heteroatom arrangements . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Heteroatoms | Physicochemical Properties (Inferred) |
|---|---|---|---|---|
| 5-(3,4-Dimethylphenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-... | Triazatricyclo[8.4.0.0³,⁸] | 3,4-Dimethylphenylsulfonyl, ethyl, imino | N, S, O | High polarity (sulfonyl), moderate lipophilicity (ethyl) |
| 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) | Dithia-azatetracyclo[9.2.1.0] | 4-Methoxyphenyl | N, S | Increased solubility (methoxy), lower steric bulk |
| 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) | Dithia-azatetracyclo[9.2.1.0] | 4-Hydroxyphenyl | N, S, O | Hydrogen-bonding capacity (hydroxyl), higher acidity |
| 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]-one-6 (IIo) | Dithia-azatetracyclo[9.2.1.0] | 3-Methoxy-4-hydroxyphenyl | N, S, O | Dual electronic effects (methoxy/hydroxyl), enhanced reactivity |
Key Differences and Implications
The triaza system may exhibit stronger hydrogen-bonding capacity compared to dithia analogs .
Substituent Effects :
- The 3,4-dimethylphenylsulfonyl group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with the methoxy or hydroxyl groups in IIi and IIj, which are electron-donating. This difference likely impacts solubility and biological target affinity.
Synthetic Pathways: Derivatives like IIi–IIo are synthesized via cyclization reactions involving aryl/heteryl groups and acetic acid amides/esters .
Research Findings and Data Gaps
- Spectroscopic Data: Similar compounds (IIi–IIo) are characterized via NMR and IR, with hydroxyl groups in IIj/IIo showing distinct O–H stretches (~3200 cm⁻¹) . The target compound’s imino and sulfonyl groups would likely exhibit unique signals (e.g., S=O stretches ~1350 cm⁻¹).
- Computational Modeling : Predictive studies on analogous systems suggest that electron-withdrawing substituents (e.g., sulfonyl) reduce HOMO-LUMO gaps, enhancing reactivity .
Biological Activity
5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound notable for its unique triazatricyclo structure and sulfonyl group, which contribute to its potential biological activity. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Triazatricyclo Framework : Utilizing specific reagents to construct the triazatricyclo backbone.
- Introduction of the Sulfonyl Group : Employing sulfonyl chlorides in nucleophilic substitution reactions.
- Functionalization : Adding imino and ethyl substituents through controlled reaction conditions.
The molecular formula is with a molecular weight of 438.5 g/mol .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant bioactivity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to neurotransmitter pathways.
- Receptor Modulation : It shows potential interactions with serotonin receptors (5-HT receptors), which are crucial in mood regulation and cognitive functions .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Serotonin Receptor Interaction : A study demonstrated that compounds with structures akin to this compound displayed high affinity for serotonin receptors (e.g., 5-HT(1A), 5-HT(3A)), influencing serotonergic transmission .
- Cognitive Enhancement : Research suggests that compounds affecting serotonin reuptake and receptor activity may enhance cognitive functions in depressed patients .
Structure-Activity Relationship (SAR)
| Compound | Receptor Affinity (K(i) nM) | Mechanism |
|---|---|---|
| Compound A | 15 (5-HT(1A)) | Agonist |
| Compound B | 33 (5-HT(1B)) | Partial Agonist |
| Compound C | 3.7 (5-HT(3A)) | Antagonist |
| 5-(3,4-dimethylphenyl)sulfonyl... | TBD | TBD |
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key neurotransmitter enzymes |
| Receptor Modulation | Interaction with serotonin receptors |
| Cognitive Effects | Possible enhancement in cognitive function |
Research Findings
Recent investigations highlight the relevance of this compound in therapeutic contexts:
- Antidepressant Properties : Similar compounds have shown promise in increasing extracellular serotonin levels in animal models after treatment .
- Cognitive Impairment Treatment : Compounds exhibiting both SERT inhibition and serotonin receptor modulation are being researched for their potential in treating cognitive impairments associated with depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
